2-Amino-6-methox-5-nitroypyridine
Overview
Description
2-Amino-6-methoxy-5-nitropyridine is a heterocyclic aromatic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group at the second position, a methoxy group at the sixth position, and a nitro group at the fifth position on the pyridine ring. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-5-nitropyridine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-amino-6-methoxypyridine to introduce the nitro group at the fifth position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-6-methoxy-5-nitropyridine may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group or further oxidized to form carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products
Reduction: 2-Amino-6-methoxy-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Oxidation: 2-Amino-6-hydroxy-5-nitropyridine or other oxidized derivatives.
Scientific Research Applications
2-Amino-6-methoxy-5-nitropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows the compound to participate in redox reactions, potentially generating reactive oxygen species that can induce oxidative stress in biological systems. The amino and methoxy groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Amino-6-methoxy-5-nitropyridine can be compared with other similar compounds, such as:
2-Amino-5-nitropyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
2-Amino-6-methoxypyridine: Lacks the nitro group, which significantly alters its redox properties and potential biological effects.
6-Methoxy-5-nitropyridine: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.
The unique combination of functional groups in 2-Amino-6-methoxy-5-nitropyridine distinguishes it from these similar compounds, providing a distinct set of chemical and biological properties that make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-5-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBIYNRKMFNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483297 | |
Record name | 2-Amino-6-methox-5-nitroypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58819-89-9 | |
Record name | 6-Methoxy-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58819-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-methox-5-nitroypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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